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A comparative guide for researchers, scientists, and drug development professionals on the

performance of the NVIDIA H100 Tensor Core GPU for deep learning model training in science.

The NVIDIA H100 Tensor Core GPU, built on the Hopper architecture, represents a significant

leap forward in computational power for scientific research. This guide provides an objective

comparison of the H100's performance against its predecessors, the A100 and V100, in the

context of deep learning model training for scientific applications. We present supporting

experimental data from industry-standard benchmarks and detailed methodologies to enable

researchers to make informed decisions for their computational needs.

Key Architectural Advancements
The H100 introduces several key architectural improvements over the Ampere (A100) and

Volta (V100) architectures, leading to substantial performance gains. These include fourth-

generation Tensor Cores, a new Transformer Engine, and support for the FP8 data format,

which collectively accelerate AI training and inference.[1][2] The H100 also boasts a

significantly higher memory bandwidth with HBM3, enabling faster data access for large-scale

models.[3][4]

Performance Benchmarks: H100 vs. A100 vs. V100
The following tables summarize the key specifications and performance benchmarks of the

NVIDIA H100, A100, and V100 GPUs. The data is compiled from publicly available information

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15585327?utm_src=pdf-interest
https://www.benchchem.com/product/b15585327?utm_src=pdf-body
https://www.benchchem.com/product/b15585327?utm_src=pdf-body
https://www.benchchem.com/product/b15585327?utm_src=pdf-body
https://www.benchchem.com/product/b15585327?utm_src=pdf-body
https://github.com/sparticlesteve/cosmoflow-benchmark
https://gitlab.com/NERSC/N10-benchmarks/deepcam
https://www.benchchem.com/product/b15585327?utm_src=pdf-body
https://www.youtube.com/watch?v=en2Vl6u-umk
https://medium.com/devnavigator/nvidia-bionemo-framework-da8fbd35751f
https://www.benchchem.com/product/b15585327?utm_src=pdf-body
https://www.benchchem.com/product/b15585327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and results from the MLPerf HPC benchmark suite, a standardized test for high-performance

computing applications.

Table 1: GPU Specifications[3][4][5][6]

Feature
NVIDIA H100
(SXM5)

NVIDIA A100 (SXM4
80GB)

NVIDIA V100 (SXM2
32GB)

Architecture Hopper Ampere Volta

CUDA Cores 16,896 6,912 5,120

Tensor Cores 528 (4th Gen) 432 (3rd Gen) 640 (1st Gen)

Memory 80 GB HBM3 80 GB HBM2e 32 GB HBM2

Memory Bandwidth 3.35 TB/s 2.0 TB/s 900 GB/s

FP64 Performance 60 TFLOPS 19.5 TFLOPS 7.8 TFLOPS

FP32 Performance 60 TFLOPS 19.5 TFLOPS 15.7 TFLOPS

TF32 Tensor Core 989 TFLOPS 312 TFLOPS N/A

FP16/BF16 Tensor

Core
1,979 TFLOPS 624 TFLOPS 125 TFLOPS

FP8 Tensor Core 3,958 TFLOPS N/A N/A

Interconnect NVLink 4.0 (900 GB/s) NVLink 3.0 (600 GB/s) NVLink 2.0 (300 GB/s)

Max Power

Consumption
700W 400W 300W

Table 2: MLPerf HPC v2.0 Training Benchmarks (Time-to-Train in Minutes)[1][7][8]

Model NVIDIA H100 (80GB) NVIDIA A100 (80GB)

CosmoFlow 1.83 4.58

DeepCAM 2.95 8.23

OpenCatalyst 10.88 27.22
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Lower is better. Results are based on submissions to the MLPerf HPC v2.0 benchmark and

represent the time to train the model to a predefined quality target.

Experimental Protocols
To ensure the reproducibility of the presented benchmarks, this section details the

methodologies for the key experiments cited.

CosmoFlow
The CosmoFlow benchmark trains a 3D convolutional neural network to predict cosmological

parameters from N-body simulation data.[9]

Dataset: The dataset consists of 3D dark matter simulation outputs, with each sample being

a 128x128x128 voxel cube with 4 channels. The total dataset size is approximately 5.1 TB.

[1][10]

Model: A 3D convolutional neural network implemented in TensorFlow with Keras.[5]

Training Parameters:

Framework: TensorFlow

Optimizer: Adam

Batch Size: Varies depending on the submission, typically scaled with the number of

GPUs.

Learning Rate: A custom learning rate schedule is often employed.

Distributed Training: Horovod is used for multi-GPU and multi-node training.[1]

Target: The model is trained to a validation mean absolute error of less than 0.124.[5]

DeepCAM
The DeepCAM benchmark trains a deep learning segmentation model to identify extreme

weather phenomena in climate simulation data.[11]
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Dataset: The CAM5 dataset, which contains 16-channel images of size 768x1152 pixels. The

total dataset size is 8.8 TB.[9][11]

Model: A U-Net like convolutional encoder-decoder architecture for semantic segmentation,

implemented in PyTorch.[11]

Training Parameters:

Framework: PyTorch

Optimizer: Adam

Batch Size: Scaled with the number of GPUs.

Learning Rate: A polynomial decay learning rate schedule is commonly used.

Distributed Training: PyTorch's native distributed data-parallel is used.[11]

Target: The model is trained to a validation Intersection over Union (IoU) of greater than

0.82.[11]

Genomics: NVIDIA Parabricks Germline Workflow
NVIDIA Parabricks is a suite of GPU-accelerated tools for genomic analysis. The germline

pipeline performs variant calling from FASTQ files.

Workflow: The workflow typically includes BWA-MEM for alignment, sorting, marking

duplicates, and BQSR, followed by a variant caller like HaplotypeCaller or DeepVariant.[12]

[13]

Command-line Example (for HaplotypeCaller):

Key Parameters: The choice of variant caller (HaplotypeCaller vs. DeepVariant) and specific

parameters for each tool can be configured.[14]

Protein Folding: OpenFold

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://mlcommons.org/2020/11/mlperf-hpc-v0-7-results/
https://proxyapps.exascaleproject.org/app/mlperf-deepcam/
https://proxyapps.exascaleproject.org/app/mlperf-deepcam/
https://proxyapps.exascaleproject.org/app/mlperf-deepcam/
https://proxyapps.exascaleproject.org/app/mlperf-deepcam/
https://docs.nvidia.com/clara/parabricks/latest/documentation/tooldocs/man_germline.html
https://docs.elembio.io/docs/workflows/nvidia-germline-dna/
https://docs.nvidia.com/clara/parabricks/3.8.0/documentation/tooldocs/man_germline.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


OpenFold is a trainable, memory-efficient, and open-source reproduction of AlphaFold2, a deep

learning model for protein structure prediction.[15]

Dataset: A preprocessed dataset including PDB mmCIF files and sequence alignments. The

original OpenFold dataset is available on the Registry of Open Data on AWS (RODA).[16]

Model: A complex neural network architecture that processes multiple sequence alignments

and templates to predict 3D protein structures.

Training Parameters:

Framework: PyTorch

Configuration Preset: initial_training is a common starting point.[16]

Distributed Training: DeepSpeed can be used for training on multiple GPUs.[17]

Key flags for training include --config_preset, --num_nodes, --gpus, and paths to the

dataset and alignment directories.[16]

Drug Discovery: Generative Models with NVIDIA
BioNeMo
NVIDIA BioNeMo is a framework for training and deploying large language models for biology

and chemistry, enabling applications like de novo molecular design.[4][18]

Models: BioNeMo includes pretrained models like MegaMolBART for generative chemistry.

[19]

Workflow:

Data Preparation: Curate and preprocess a dataset of chemical structures (e.g., in

SMILES format).

Model Fine-tuning: Fine-tune a pretrained generative model like MegaMolBART on the

custom dataset to learn the chemical space of interest.

Inference: Use the fine-tuned model to generate novel molecules with desired properties.
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Tools: The BioNeMo framework provides tools and tutorials for each step of this workflow.[3]

[19]

Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for

genomics analysis and the logical relationship between the key components of the NVIDIA

GPU architectures discussed.

Data Preparation

GPU-Accelerated Analysis (NVIDIA Parabricks)

Output

Raw Sequencing Data (FASTQ)

Alignment (BWA)

Reference Genome

Preprocessing (Sort, Mark Duplicates, BQSR)
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Genomics Analysis Workflow with NVIDIA Parabricks.
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Evolution of NVIDIA GPU Architectures.

Conclusion
The NVIDIA H100 GPU delivers substantial performance improvements for deep learning

model training in scientific applications compared to its predecessors. Its architectural

enhancements, particularly the fourth-generation Tensor Cores and the Transformer Engine

with FP8 support, translate to significantly faster training times for a wide range of scientific

models. For research and development in fields like genomics, drug discovery, and climate

science, the H100 offers a powerful tool to accelerate discovery and innovation. While the A100

remains a capable platform, the H100 is the clear choice for computationally intensive, large-

scale deep learning tasks at the forefront of scientific research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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